1-(1-Methylnaphthalen-2-yl)ethan-1-one
Description
1-(1-Methylnaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring a methyl group at the 1-position of the naphthalene ring and an acetyl group at the 2-position. Key spectroscopic data, including $ ^1H $ NMR signals at δ 2.71 and 2.80 ppm, differentiate it from its regioisomers, such as 1-(3-methylnaphthalen-2-yl)ethan-1-one, which exhibits distinct NMR shifts due to variations in substituent positioning . Its synthesis often results in mixtures with regioisomers, necessitating chromatographic separation .
Properties
CAS No. |
54266-32-9 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(1-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-12(10(2)14)8-7-11-5-3-4-6-13(9)11/h3-8H,1-2H3 |
InChI Key |
PWICHOBKBSHQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylnaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 1-(1-Methylnaphthalen-2-yl)ethanoic acid.
Reduction: Formation of 1-(1-Methylnaphthalen-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(1-Methylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylnaphthalen-2-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Steric vs. Electronic Control : The low yield of 1aa underscores the dominance of steric effects over electronic contributions in C–H activation processes .
- Regioisomer Reactivity : The 3-methyl regioisomer (2g) outperforms 1aa due to reduced steric clash, highlighting the importance of substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
